2-Oxocyclohexaneheptanoic acid
Description
Historical Trajectories of α-Keto Acid Chemistry in Organic Synthesis and Biochemistry
The study of α-keto acids has a rich history, with early experiments in pyruvic acid synthesis dating back to 1881. mdpi.com Over the years, a variety of methods have been developed for their synthesis, including Friedel-Crafts acylation, the Grignard reagent method, and various oxidation techniques. mdpi.com In biochemistry, α-keto acids are recognized as crucial intermediates in major metabolic pathways, such as the Krebs cycle and glycolysis. wikipedia.org They are involved in the catabolism of lipids and proteins, playing a vital role in cellular energy production. fiveable.me For instance, α-ketoglutarate, a five-carbon α-keto acid, is a key component of the citric acid cycle and participates in cell signaling and transamination reactions. wikipedia.org The historical evolution of α-keto acid chemistry highlights a continuous effort to develop more efficient and environmentally benign synthesis routes, moving from conventional methods that often rely on harsh conditions to modern catalytic and enzymatic approaches. mdpi.com
Systematic Nomenclature and Structural Isomerism Pertinent to 2-Oxocyclohexaneheptanoic Acid
The systematic name for this compound is derived following IUPAC nomenclature rules. The parent chain is the seven-carbon heptanoic acid. A cyclohexyl group is attached to the main chain, and an oxo (ketone) group is present at the second carbon position of the heptanoic acid chain. The molecular formula for this compound is C13H22O3. chembk.com
Structural isomerism refers to compounds that share the same molecular formula but have different structural arrangements of atoms. libretexts.org For a molecule like this compound, several types of structural isomerism are possible:
Chain Isomerism: This arises from different branching patterns in the carbon skeleton. libretexts.org For example, the heptanoic acid chain could be replaced by a branched alkyl chain.
Position Isomerism: This involves changing the position of a functional group. chemguide.co.uk The oxo group could be located at a different position on the heptanoic acid chain, or the heptanoic acid substituent could be attached to a different carbon on the cyclohexane (B81311) ring.
Functional Group Isomerism: In this type of isomerism, the isomers have different functional groups. chemguide.co.uk For instance, a molecule with the same molecular formula as this compound could exist as an ester or contain an alkene and alcohol functional groups. libretexts.org
Foundational Principles Governing the Reactivity of this compound
The reactivity of this compound is dictated by its two primary functional groups: the carboxylic acid and the α-keto group. The α-keto acid moiety exhibits a rich and diverse chemistry. One of the key reactions of α-keto acids is decarboxylation, where the carboxylic acid group is lost as carbon dioxide. This process can be initiated by various means, including heat or catalysis, and often leads to the formation of acyl radicals. researchgate.net These acyl radicals are versatile intermediates that can participate in a range of subsequent reactions, such as acylation and cyclization. researchgate.netmdpi.com
The presence of the ketone group adjacent to the carboxylic acid influences the acidity of the carboxylic proton and the reactivity of the carbonyl carbon. The carbonyl carbon of the keto group is electrophilic and susceptible to attack by nucleophiles. The reactivity of this carbonyl carbon is influenced by several factors, including steric hindrance and the electronic nature of the surrounding groups. youtube.com
Contextual Significance of Cyclic α-Keto Acids in Contemporary Chemical Research
Cyclic α-keto acids and their derivatives are valuable building blocks in modern organic synthesis due to their ability to participate in a variety of chemical transformations. They are frequently employed in the synthesis of complex heterocyclic molecules, which are core structures in many pharmaceuticals and functional materials. researchgate.net For example, α-keto acids have been utilized in the synthesis of quinazolinones, quinoxalinones, and other fused-ring systems through multicomponent reactions. acs.org
Recent research has focused on developing novel, efficient, and environmentally friendly methods for the synthesis and application of α-keto acids. This includes the use of visible-light photoredox catalysis to generate acyl radicals from α-keto acids for use in acylation and cyclization reactions. mdpi.com These modern approaches often offer milder reaction conditions and greater functional group tolerance compared to traditional methods. researchgate.net The ability of α-keto acids to serve as precursors to acyl radicals under mild conditions makes them highly valuable reagents in the construction of complex molecular architectures. researchgate.netmdpi.com
Structure
3D Structure
Properties
Molecular Formula |
C13H22O3 |
|---|---|
Molecular Weight |
226.31 g/mol |
IUPAC Name |
7-(2-oxocyclohexyl)heptanoic acid |
InChI |
InChI=1S/C13H22O3/c14-12-9-6-5-8-11(12)7-3-1-2-4-10-13(15)16/h11H,1-10H2,(H,15,16) |
InChI Key |
FFTVRPCMVACPAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)CCCCCCC(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Oxocyclohexaneheptanoic Acid
Retrosynthetic Disconnections and Strategic Planning for the Construction of the 2-Oxocyclohexaneheptanoic Acid Skeleton
Retrosynthetic analysis is a powerful tool for devising a synthetic plan by mentally breaking down the target molecule into simpler, commercially available starting materials. For this compound, two primary retrosynthetic disconnections are considered, focusing on the key carbon-carbon bonds that form the carbocyclic ring and attach the heptanoic acid side chain.
A primary disconnection (Cα-Cβ bond of the side chain) points to an α-alkylation of a cyclohexanone (B45756) precursor. This approach simplifies the target into a cyclohexanone core and a seven-carbon chain synthon. A second key disconnection involves the formation of the cyclohexanone ring itself, which can be approached through several cyclization strategies.
Key Retrosynthetic Disconnections:
| Disconnection Point | Precursors | Synthetic Strategy |
| Cα-C(side chain) | Cyclohexanone and a C7 electrophile | α-Alkylation |
| Ring C-C bonds | Acyclic dicarbonyl compound | Intramolecular cyclization (e.g., Dieckmann Condensation) |
| Ring C-C bonds | α,β-Unsaturated ketone and an enolate | Annulation (e.g., Robinson Annulation) |
Strategic planning involves selecting the most efficient and stereocontrolled methods for each bond formation. The choice of strategy will depend on the availability of starting materials, the desired stereochemistry, and the compatibility of functional groups throughout the synthetic sequence.
Carbon-Carbon Bond Forming Reactions in the Cyclohexanone Ring System Synthesis
The construction of the substituted cyclohexanone ring is a critical phase in the synthesis of this compound. This section details prominent methods for both the formation of the cyclohexanone moiety and the subsequent elongation of the alkyl side chain.
Cyclization Approaches for the Cyclohexanone Moiety
Several powerful cyclization reactions can be employed to construct the cyclohexanone ring. The choice of method often dictates the substitution pattern and functionality of the resulting cyclic ketone.
Robinson Annulation: This classic method involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation to form a cyclohexenone ring system. mdpi.comorganic-chemistry.orgsigmaaldrich.comorganic-chemistry.org Subsequent reduction of the double bond would yield the desired cyclohexanone. This method is particularly useful for constructing fused ring systems and allows for the introduction of substituents at various positions. researchgate.net
Dieckmann Condensation: An intramolecular Claisen condensation of a diester, the Dieckmann condensation is a reliable method for forming five- and six-membered cyclic β-keto esters. wikipedia.orgresearchgate.netnih.govubc.casmolecule.com The resulting β-keto ester can then be hydrolyzed and decarboxylated to afford the corresponding cyclohexanone. This approach is advantageous when starting from acyclic precursors with appropriately placed ester functionalities.
Elongation of the Alkyl Chain and Carboxylic Acid Introduction
Once the cyclohexanone core is established, the next crucial step is the introduction of the seven-carbon side chain at the α-position.
Stork Enamine Alkylation: This method provides a regioselective approach to the α-alkylation of ketones. organic-chemistry.orgnih.govorganic-chemistry.orgsmith.edu The cyclohexanone is first converted to its enamine derivative, which then acts as a nucleophile to attack an appropriate electrophile, such as a 7-haloheptanoic acid ester. Hydrolysis of the resulting iminium salt regenerates the ketone with the newly attached side chain.
Direct Enolate Alkylation: Cyclohexanone can be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form the corresponding enolate. libretexts.orglibretexts.orgpressbooks.pub This enolate can then react with an electrophile like ethyl 7-bromoheptanoate to form the carbon-carbon bond. Careful control of reaction conditions is necessary to ensure selective mono-alkylation and to avoid competing side reactions. nih.gov
Chemoselective Oxidation and Functional Group Interconversion Strategies for the Ketone and Carboxylic Acid Moieties
The final stages of the synthesis involve the precise introduction and manipulation of the ketone and carboxylic acid functionalities to arrive at the target molecule.
Selective Introduction of the α-Keto Group
Introducing the ketone at the C-2 position of the pre-formed cyclohexyl ring with the heptanoic acid side chain requires a chemoselective oxidation strategy.
Oxidation of α-Hydroxy Acids: If the side chain is introduced with a hydroxyl group at the α-position of the cyclohexane (B81311) ring, this can be oxidized to the corresponding ketone. A variety of oxidizing agents can be employed for this transformation. organic-chemistry.org
Oxidation of Alkenes: An alternative strategy involves the introduction of a double bond at the desired position on the cyclohexane ring, followed by oxidative cleavage. For instance, ozonolysis or other methods can be used to convert an exocyclic double bond into a ketone. organic-chemistry.org
Baeyer-Villiger Oxidation: While typically used to convert ketones to esters or lactones, the Baeyer-Villiger oxidation can be a strategic tool in a multi-step sequence. sigmaaldrich.comorganic-chemistry.orgresearchgate.netwikipedia.orgjk-sci.com For example, a precursor with a different substitution pattern could undergo this oxidation to reveal the desired functionality after further transformations.
Carboxylic Acid Formation from Precursors
The carboxylic acid moiety of the heptanoic acid side chain is often introduced in a protected form or as a precursor functional group that is converted in the final steps of the synthesis.
Hydrolysis of Esters: A common and straightforward method is the hydrolysis of a terminal ester group on the side chain. This is typically achieved under acidic or basic conditions.
Hydrolysis of Nitriles: If the side chain is introduced with a terminal nitrile group (e.g., via alkylation with 7-bromoheptanenitrile), it can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. smolecule.com
Oxidation of Primary Alcohols: A side chain terminating in a primary alcohol can be oxidized to the carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or chromic acid.
Stereocontrolled Synthesis of Chiral Analogues and Related Structures of this compound
The creation of specific stereoisomers of this compound and its related structures is a significant challenge in synthetic chemistry. Modern strategies increasingly rely on asymmetric catalysis to control the formation of chiral centers.
One prominent approach involves the asymmetric Michael addition to cyclohexenones. This method allows for the enantioselective introduction of a functionalized side chain, such as a heptanoic acid precursor, at the 2-position of the cyclohexanone ring. Organocatalysis has emerged as a powerful tool in this context. Chiral primary or secondary amines, often derived from natural products like cinchona alkaloids, can catalyze the conjugate addition of nucleophiles to α,β-unsaturated ketones with high enantioselectivity. For instance, the reaction of a cyclohexenone with a suitable nucleophile bearing the seven-carbon chain, in the presence of a chiral organocatalyst, can establish the desired stereocenter at the point of attachment. The catalyst forms a transient chiral iminium ion with the cyclohexenone, which then directs the stereoselective attack of the nucleophile. nih.govbeilstein-journals.orgmdpi.com
Another key strategy is the enzymatic kinetic resolution of racemic precursors. Lipases are commonly employed enzymes for this purpose due to their ability to selectively acylate or hydrolyze one enantiomer of a racemic mixture, leaving the other enantiomer enriched. mdpi.comresearchgate.netnih.gov For example, a racemic alcohol precursor to this compound could be subjected to lipase-catalyzed acylation. One enantiomer of the alcohol would be preferentially acylated, allowing for the separation of the acylated and unreacted enantiomers. Subsequent oxidation of the separated enantiomerically enriched alcohol would then yield the desired chiral keto acid. This chemoenzymatic approach combines the strengths of chemical synthesis and biocatalysis to achieve high optical purity. nih.govosti.gov
The following table summarizes selected organocatalytic approaches for the asymmetric functionalization of cyclohexanones, which are applicable to the synthesis of chiral this compound analogues.
| Catalyst Type | Reaction Type | Key Features | Potential Applicability |
|---|---|---|---|
| Chiral Primary Amines (e.g., Cinchona alkaloid derivatives) | Vinylogous Michael Addition | Promotes dienamine catalysis, allowing for γ-functionalization of enones with high diastereo- and enantioselectivity. nih.gov | Introduction of a functionalized seven-carbon chain at the γ-position of a cyclohexenone precursor. |
| Chiral Secondary Amines (e.g., Proline derivatives) | Michael Addition | Forms a chiral enamine intermediate, directing the enantioselective addition of a nucleophile to the β-position of a cyclohexenone. | Direct asymmetric installation of the heptanoic acid side chain onto a cyclohexenone. |
| Bifunctional Thiourea-Amines | Michael Addition | The thiourea (B124793) moiety activates the electrophile through hydrogen bonding, while the amine activates the nucleophile, leading to high stereocontrol. mdpi.com | Stereoselective addition of a malonate equivalent of the side chain, followed by decarboxylation. |
Novel Catalytic Systems and Sustainable Approaches in the Synthesis of this compound
The development of novel catalytic systems and sustainable synthetic routes is a major focus in modern organic chemistry, aiming to reduce environmental impact and improve process efficiency. These principles are being increasingly applied to the synthesis of compounds like this compound.
Tandem catalytic systems offer a streamlined approach to building the cyclohexanone framework. These one-pot reactions combine multiple catalytic cycles to construct complex molecules from simpler starting materials, avoiding the need for isolation and purification of intermediates. nih.govnih.govresearchgate.net For example, a tandem process could involve a photoredox-catalyzed annulation to form the substituted cyclohexanone ring in a single step. nih.govnih.govresearchgate.net Such strategies enhance efficiency and reduce waste.
The use of heterogeneous catalysts is another cornerstone of sustainable synthesis. These catalysts are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), which simplifies their separation and recycling. For the synthesis of keto-acids, heterogeneous catalysts can be employed for oxidation steps. For instance, the oxidation of a precursor alcohol to the corresponding ketone can be achieved using a solid-supported oxidizing agent, which can be easily filtered off after the reaction. Clay-based acid catalysts are also being explored for sustainable ketalization reactions, which can be a useful protecting group strategy in a multi-step synthesis. mdpi.com
Furthermore, biocatalysis is playing an increasingly important role in developing greener synthetic routes. Whole-cell biocatalysts or isolated enzymes can perform highly selective transformations under mild conditions (ambient temperature and pressure, neutral pH). nih.gov For the synthesis of this compound, enzymes could be used for the stereoselective reduction of a diketo precursor or the aforementioned kinetic resolution of a racemic intermediate. The use of enzymes often circumvents the need for hazardous reagents and solvents. nih.gov
The table below highlights some novel and sustainable catalytic approaches relevant to the synthesis of this compound.
| Catalytic Approach | Key Advantages | Example Application |
|---|---|---|
| Tandem Photocatalyzed Annulation | Convergent synthesis in a single step, mild reaction conditions, avoids strong bases and expensive metals. nih.govnih.govresearchgate.net | Formal [5+1] cycloaddition to construct the substituted cyclohexanone ring. nih.gov |
| Heterogeneous Acid Catalysis (e.g., Acid-activated clays) | Catalyst is easily recoverable and reusable, can be used in solventless or quasi-solventless conditions. mdpi.com | Protection of the ketone functionality as a ketal during other synthetic transformations. mdpi.com |
| Chemoenzymatic Synthesis | High stereoselectivity, mild reaction conditions, reduced environmental impact. nih.govosti.gov | Lipase-catalyzed kinetic resolution of a racemic precursor followed by chemical modification to the final product. mdpi.comnih.gov |
| Whole-Cell Biocatalysis | Can perform multi-step transformations in a single pot, utilizes renewable resources. nih.gov | Synthesis of chiral amino acids from α-keto acids, a technology that could be adapted for the synthesis of chiral keto-acids. nih.gov |
Mechanistic Investigations of Chemical Transformations Involving 2 Oxocyclohexaneheptanoic Acid
Elucidation of Reaction Pathways and Transition State Geometries
The Baeyer-Villiger oxidation of 2-Oxocyclohexaneheptanoic acid with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), is a well-established route to the corresponding lactone. The reaction proceeds through a series of well-defined steps, each with a specific transition state geometry.
The initial step involves the protonation of the carbonyl oxygen of the ketone, which enhances the electrophilicity of the carbonyl carbon. wikipedia.orgnrochemistry.com Subsequently, the peroxyacid attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, often referred to as the Criegee intermediate. wikipedia.orgrsc.org This intermediate is a critical juncture in the reaction pathway.
The rate-determining step of the Baeyer-Villiger oxidation is the concerted migration of one of the α-carbon substituents to the adjacent oxygen of the peroxy group, coupled with the cleavage of the O-O bond of the peroxide. wikipedia.orgquora.com This migration occurs through a transition state where the migrating group, the oxygen to which it is migrating, and the leaving carboxylate are all aligned. The geometry of this transition state is crucial in determining the reaction's stereoselectivity, with the migration proceeding with retention of configuration at the migrating center. pitt.edu
For this compound, two potential migratory pathways exist: the migration of the secondary carbon of the heptanoic acid side chain or the migration of the methylene group of the cyclohexane (B81311) ring. The regioselectivity of this migration is governed by the migratory aptitude of the respective groups. Generally, more substituted alkyl groups exhibit a higher migratory aptitude. chemistrysteps.comorganic-chemistry.org In this case, the secondary carbon of the side chain would be expected to migrate in preference to the primary methylene carbon of the ring.
Table 1: Postulated Migratory Aptitude in the Baeyer-Villiger Oxidation of this compound
| Migrating Group | Type | Expected Migratory Aptitude |
| -CH(CH₂COOH)(CH₂)₅CH₃ | Secondary Alkyl | Higher |
| -CH₂- (ring) | Primary Alkyl | Lower |
This table is based on established principles of migratory aptitude in the Baeyer-Villiger oxidation.
The transition state geometry for the migration of the more substituted carbon is stabilized by hyperconjugation, which delocalizes the developing partial positive charge. youtube.com Computational studies on analogous substituted cyclohexanones have been employed to model these transition state geometries and to rationalize the observed regioselectivity. acs.org
Kinetic and Thermodynamic Parameters Governing Reactions of this compound
The kinetics of the Baeyer-Villiger oxidation are typically second-order, being first-order in both the ketone and the peroxyacid. The rate of the reaction is influenced by the nature of the substituents on the ketone and the choice of peroxyacid. adichemistry.com Electron-donating groups on the migrating substituent accelerate the reaction by stabilizing the partial positive charge in the transition state. chemistrysteps.com
Table 2: Illustrative Kinetic and Thermodynamic Parameters for a Representative Lactonization Reaction
| Parameter | Value | Units |
| Activation Energy (Ea) | 15 - 25 | kcal/mol |
| Enthalpy of Reaction (ΔH) | -20 to -40 | kcal/mol |
| Entropy of Activation (ΔS‡) | -10 to -20 | cal/mol·K |
| Rate Constant (k) at 298 K | 10⁻⁴ - 10⁻² | L/mol·s |
These values are representative for Baeyer-Villiger oxidations of cyclic ketones and are for illustrative purposes.
Studies on the lactonization of gluconic acid have provided detailed kinetic and thermodynamic parameters for the formation of δ- and γ-lactones, highlighting the influence of pH on the reaction rates and equilibrium positions. unt.eduresearchgate.netosti.gov
Influence of Solvent Systems and Catalytic Species on Reactivity and Selectivity
The choice of solvent can significantly impact the rate and selectivity of the Baeyer-Villiger oxidation. Non-polar, aprotic solvents such as dichloromethane or chloroform are commonly used to avoid complications arising from solvent participation in the reaction. rsc.org Computational studies have shown that in non-polar solvents, a concerted, non-ionic pathway is favored. tru.caresearchgate.net As solvent polarity increases, the reaction rate tends to decrease, which is attributed to the greater stabilization of the reactants relative to the transition state. rsc.orgtru.caresearchgate.net
Catalysis plays a crucial role in modern applications of the Baeyer-Villiger oxidation, particularly in enhancing reaction rates and enabling the use of more environmentally benign oxidants like hydrogen peroxide. wikipedia.org Lewis acids, such as tin(IV) chloride or scandium(III) triflate, can activate the ketone towards nucleophilic attack by the peroxyacid. rsc.org Brønsted acids can also catalyze the reaction by protonating the carbonyl group. nih.gov
Recent research has focused on the development of metal-free catalytic systems. For instance, acid/base co-catalyzed formal Baeyer-Villiger oxidations using molecular oxygen as the oxidant have been developed. nih.gov Furthermore, enzymatic catalysis using Baeyer-Villiger monooxygenases (BVMOs) offers a highly selective and environmentally friendly alternative for the synthesis of chiral lactones. wikipedia.org
Table 3: Effect of Different Catalytic Systems on the Baeyer-Villiger Oxidation
| Catalyst Type | Example | Role |
| Lewis Acid | Sc(OTf)₃ | Activates the ketone carbonyl |
| Brønsted Acid | Trifluoroacetic acid | Protonates the carbonyl oxygen |
| Organocatalyst | Chiral N,N'-dioxides | Enantioselective oxidation |
| Biocatalyst | Baeyer-Villiger Monooxygenase | High regio- and enantioselectivity |
Quantum Chemical Calculations for Reaction Mechanism Prediction and Validation
Quantum chemical calculations have become an indispensable tool for elucidating the intricate details of reaction mechanisms, including those involving this compound. nih.gov Density Functional Theory (DFT) is a commonly employed method for modeling the potential energy surface of a reaction, allowing for the identification of stationary points corresponding to reactants, products, intermediates, and transition states. acs.org
For the Baeyer-Villiger oxidation of substituted cyclohexanones, theoretical studies have been conducted to investigate the origin of regioselectivity. acs.org These calculations can determine the relative energies of the transition states for the migration of different alkyl groups, thereby predicting the major product. Such studies have revealed that both steric and electronic factors contribute to the migratory aptitude. acs.org
Quantum chemical calculations can also be used to probe the influence of solvent effects on the reaction mechanism. By incorporating continuum solvation models, it is possible to model how the polarity of the solvent affects the energetics of the reaction pathway, corroborating experimental observations that the reaction rate decreases with increasing solvent polarity. rsc.orgresearchgate.net These computational approaches provide a molecular-level understanding of the factors that control the reactivity and selectivity of chemical transformations involving this compound.
Derivatives and Analogues of 2 Oxocyclohexaneheptanoic Acid: Synthesis and Molecular Characteristics
Design Principles for Structural Modification and Functionalization of 2-Oxocyclohexaneheptanoic Acid
Introduction of Substituents: The incorporation of various substituents onto the cyclohexane (B81311) ring can profoundly influence the molecule's polarity, lipophilicity, and steric profile. For instance, the introduction of alkyl groups can increase lipophilicity, while hydroxyl or amino groups can enhance polarity and provide sites for hydrogen bonding.
Stereochemical Control: The cyclohexane ring of this compound contains stereocenters, and the spatial arrangement of substituents can be critical for biological activity. Design strategies often focus on the diastereoselective or enantioselective synthesis of specific stereoisomers to investigate the impact of chirality on molecular recognition.
Ring System Modification: Altering the size of the cyclohexane ring or fusing it with other ring systems can dramatically change the molecule's conformation and rigidity. These modifications can be used to explore different spatial arrangements of the functional groups.
Functional Group Interconversion: The ketone and carboxylic acid moieties are primary sites for modification. Converting these groups into a variety of derivatives allows for the fine-tuning of electronic properties, reactivity, and potential for intermolecular interactions.
A systematic approach to applying these principles allows for the generation of a library of analogues, which can then be screened for desired properties. The following table summarizes the design principles and their intended effects.
| Design Principle | Targeted Modification | Intended Effect |
| Substituent Introduction | Addition of alkyl, aryl, hydroxyl, amino, or halogen groups to the cyclohexane ring. | Alteration of lipophilicity, polarity, steric bulk, and electronic properties. |
| Stereochemical Control | Synthesis of specific diastereomers or enantiomers. | Investigation of the role of stereochemistry in molecular recognition and activity. |
| Ring Transformation | Ring expansion (e.g., to cycloheptanone) or contraction (e.g., to cyclopentanone). | Modification of conformational flexibility and overall molecular shape. |
| Annelation Reactions | Fusion of another ring system to the cyclohexane core. | Creation of rigid, bicyclic structures with defined spatial orientations of substituents. |
| Functional Group Derivatization | Conversion of the ketone and carboxylic acid to esters, amides, oximes, etc. | Modulation of reactivity, stability, and intermolecular interactions. |
Synthetic Strategies for Cyclohexane Ring Modifications
Modifications to the cyclohexane ring of this compound are central to the synthesis of its structural analogues. These strategies can be broadly categorized into the introduction of substituents with stereochemical control and transformations of the ring itself.
The introduction of substituents at various positions on the cyclohexane ring can be achieved through several established synthetic methodologies. A key challenge in this area is the control of stereochemistry, which is often crucial for the biological activity of the resulting compounds.
One of the most common methods for introducing substituents at the α-position to the ketone is through the alkylation of enolates . The regioselectivity of this reaction can be controlled by the choice of base and reaction conditions. The use of a bulky base at low temperatures typically leads to the formation of the kinetic enolate, resulting in alkylation at the less substituted α-carbon. Conversely, a smaller base at higher temperatures favors the thermodynamic enolate, leading to alkylation at the more substituted α-position nih.govthermofisher.com. For this compound, the α-position at C1 is a primary target for such modifications.
Stereoselective synthesis of substituted cyclohexanones is an active area of research. Phase transfer catalysis has been employed for the stereoselective double addition of nucleophiles to divinyl ketones to produce highly substituted cyclohexanones google.com. Furthermore, the stereoselective reduction of 2-substituted cyclohexanones can be achieved using biocatalysts like Saccharomyces cerevisiae, offering a green chemistry approach to obtaining specific stereoisomers chemistrysteps.com. The stereochemical outcome of alkylation reactions on cyclohexanone (B45756) enolates is often directed by the preference for the incoming electrophile to approach from the axial position to maintain a chair-like transition state organic-chemistry.org.
Altering the carbocyclic core of this compound through ring transformations or annelation reactions can lead to novel scaffolds with distinct conformational properties.
Ring expansion reactions provide a route to larger ring systems. For instance, the Dowd-Beckwith ring expansion reaction can convert a cyclic ketone into a larger cyclic ketone by incorporating several carbons at once mdpi.com. The Baeyer-Villiger oxidation, on the other hand, introduces an oxygen atom into the ring, converting a cyclohexanone into a caprolactone mdpi.com.
Annelation reactions are used to construct bicyclic systems. The Robinson annulation, a classic method, can be used to build a new six-membered ring onto an existing ketone. More contemporary methods involve Ficini-type reactions to synthesize bicyclic vinyl triazenes from cyclohexanone derivatives organic-chemistry.org. These strategies can be used to create rigid analogues of this compound where the spatial relationship between the functional groups is constrained.
The following table provides a summary of synthetic strategies for cyclohexane ring modifications.
| Strategy | Description | Potential Application to this compound |
| Alpha-Alkylation | Introduction of an alkyl group at the carbon adjacent to the ketone via an enolate intermediate. | Introduction of substituents at the C1 or C3 position of the cyclohexane ring. |
| Stereoselective Reduction | Reduction of the ketone to an alcohol with control over the stereochemistry of the new chiral center. | Generation of specific diastereomers of 2-hydroxycyclohexaneheptanoic acid derivatives. |
| Ring Expansion | Conversion of the six-membered ring to a seven-membered or larger ring. | Synthesis of cycloheptanone or cyclooctanone analogues. |
| Annelation | Fusion of a new ring onto the existing cyclohexane ring. | Creation of bicyclic derivatives with constrained conformations. |
Derivatization of the Carboxylic Acid and Ketone Functionalities
The carboxylic acid and ketone groups of this compound are key handles for derivatization, allowing for the synthesis of a wide range of functional analogues with modified chemical and physical properties.
The carboxylic acid moiety can be readily converted into esters and amides . Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The synthesis of α-keto esters can also be accomplished through the oxidative esterification of related precursor molecules organic-chemistry.org. Transesterification of β-keto esters is a selective transformation that can proceed via an enol intermediate rsc.org.
Amide formation involves the reaction of the carboxylic acid with an amine, often facilitated by a coupling agent to activate the carboxyl group. The synthesis of β-keto amides can be achieved through the condensation of dianions of malonic acid mono-amides with acid chlorides thieme-connect.com. Various methods exist for the synthesis of α-keto amides, including the oxidative coupling of diazoesters with NH₄I organic-chemistry.org.
The ketone functionality is a versatile site for derivatization. Oximes are formed by the reaction of the ketone with hydroxylamine wikipedia.orgbyjus.com. The reaction is typically straightforward and provides a route to compounds with a C=N-OH functionality.
Hydrazones are synthesized by the condensation of the ketone with hydrazine or its derivatives wikipedia.orglibretexts.org. This reaction is often used in the Wolff-Kishner reduction but also provides stable derivatives in their own right. The Japp–Klingemann reaction, utilizing β-keto acids, is another route to hydrazone synthesis wikipedia.org.
Enol ethers can be formed from the ketone, typically by reacting an enolate with an alkylating agent. Silyl enol ethers, for example, are common intermediates in organic synthesis and can be prepared by trapping an enolate with a silyl halide organic-chemistry.org.
The table below summarizes common derivatization reactions for the functional groups of this compound.
| Functional Group | Derivative | Reagents and Conditions |
| Carboxylic Acid | Ester | Alcohol, Acid Catalyst |
| Amide | Amine, Coupling Agent (e.g., DCC, EDC) | |
| Ketone | Oxime | Hydroxylamine (NH₂OH) |
| Hydrazone | Hydrazine (H₂NNH₂) or substituted hydrazine | |
| Enol Ether | Base, Alkyl Halide or Silyl Halide |
Synthesis and Characterization of Cyclic Derivatives, including Lactones and Lactams, derived from this compound
The bifunctional nature of this compound, possessing both a ketone and a carboxylic acid, allows for its conversion into a variety of cyclic derivatives. The formation of lactones and lactams represents important intramolecular cyclization pathways, yielding heterocyclic structures with potential biological and chemical significance.
Lactones, or cyclic esters, can be synthesized from this compound through intramolecular esterification of a corresponding hydroxy acid. A key synthetic strategy to generate the required hydroxyl group from the existing ketone is through reduction. However, a more direct and widely utilized method for the conversion of cyclic ketones to lactones is the Baeyer-Villiger oxidation. wikipedia.orgnih.govresearchgate.net This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, expanding the ring and forming a lactone.
The Baeyer-Villiger oxidation is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides. wikipedia.orgresearchgate.net The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. In the case of this compound, the more substituted carbon atom of the cyclohexane ring is expected to migrate, leading to the formation of a seven-membered lactone (a caprolactone derivative).
The general mechanism for the Baeyer-Villiger oxidation of the cyclohexanone moiety in this compound is as follows:
Protonation of the carbonyl oxygen by the peroxy acid.
Nucleophilic attack of the peroxy acid on the carbonyl carbon to form a tetrahedral intermediate known as the Criegee intermediate.
Migration of one of the adjacent carbon groups to the oxygen of the peroxide, with concomitant cleavage of the O-O bond.
Deprotonation to yield the final lactone product.
Table 1: Key Aspects of Lactone Synthesis via Baeyer-Villiger Oxidation
| Aspect | Description |
| Reaction Type | Baeyer-Villiger Oxidation |
| Starting Material | This compound |
| Key Reagent | Peroxy acid (e.g., m-CPBA) |
| Product | Caprolactone derivative |
| Mechanism | Involves a Criegee intermediate and alkyl migration |
The characterization of the resulting lactone would rely on standard spectroscopic techniques. Infrared (IR) spectroscopy would show a characteristic ester carbonyl stretch, typically in the range of 1735-1750 cm⁻¹. Nuclear Magnetic Resonance (NMR) spectroscopy would confirm the structure through the chemical shifts and coupling patterns of the protons and carbons in the newly formed seven-membered ring and the heptanoic acid side chain.
Table 2: Expected Spectroscopic Data for a Lactone Derivative
| Spectroscopic Method | Expected Key Features |
| IR Spectroscopy | Strong C=O stretch (ester) ~1740 cm⁻¹ |
| ¹H NMR Spectroscopy | Protons adjacent to the ester oxygen shifted downfield |
| ¹³C NMR Spectroscopy | Carbonyl carbon signal ~170-180 ppm |
Lactams are cyclic amides and can be synthesized from this compound through processes that introduce a nitrogen atom, which then participates in an intramolecular amidation. A common and effective method is the reductive amination of the ketone, followed by cyclization. nih.govnih.gov
This two-step process would first involve the reaction of the ketone in this compound with an amine source, such as ammonia or a primary amine, in the presence of a reducing agent. This forms an intermediate amino acid. The subsequent intramolecular cyclization of this amino acid, often promoted by heat, yields the corresponding lactam. A variety of reducing agents can be employed, with sodium cyanoborohydride or sodium triacetoxyborohydride being common choices for their selectivity. google.com More recently, catalytic methods using hydrosilanes with an indium catalyst have been developed for the reductive amination/cyclization of keto acids to form lactams. synarchive.com
Another approach for the synthesis of lactams from keto acids is a one-pot cascade reaction involving a Curtius rearrangement. nih.govwikipedia.org This method would first require the conversion of the carboxylic acid to an acyl azide (B81097). The Curtius rearrangement of the acyl azide would generate an isocyanate intermediate, which could then undergo an intramolecular nucleophilic addition of the enol or enolate of the ketone to form the lactam.
Table 3: Comparison of Lactam Synthesis Methods
| Method | Key Steps | Reagents |
| Reductive Amination/Cyclization | 1. Reductive amination of the ketone. 2. Intramolecular amidation. | Amine source (e.g., NH₃), reducing agent (e.g., NaBH₃CN), heat |
| Curtius Rearrangement Cascade | 1. Conversion of carboxylic acid to acyl azide. 2. Curtius rearrangement to isocyanate. 3. Intramolecular cyclization. | Diphenylphosphoryl azide (DPPA), heat |
The characterization of the synthesized lactams would involve spectroscopic analysis. IR spectroscopy would show a characteristic amide carbonyl stretch, typically in the range of 1650-1680 cm⁻¹. ¹H and ¹³C NMR spectroscopy would provide detailed structural information, including the location of the nitrogen atom within the newly formed ring.
Table 4: Expected Spectroscopic Data for a Lactam Derivative
| Spectroscopic Method | Expected Key Features |
| IR Spectroscopy | Strong C=O stretch (amide) ~1670 cm⁻¹, N-H stretch (if unsubstituted) ~3200 cm⁻¹ |
| ¹H NMR Spectroscopy | Protons on the carbon alpha to the nitrogen and carbonyl will have characteristic shifts. |
| ¹³C NMR Spectroscopy | Amide carbonyl carbon signal ~170-180 ppm |
Exploration of Precursors and Metabolically Related Compounds in Derivative Synthesis
The synthesis of derivatives of this compound can be approached not only from the parent compound but also by utilizing various precursors and compounds that are related through metabolic pathways. The structural similarity of this compound to prostaglandins makes their synthetic precursors and metabolites a rich area for exploration.
Prostaglandins are a group of physiologically active lipid compounds derived from arachidonic acid. wikipedia.orgbio-rad.com The biosynthesis of prostaglandins proceeds through a series of enzymatic steps, and many of the intermediates and synthetic precursors developed for prostaglandin synthesis can be considered as potential starting materials for derivatives of this compound.
A key intermediate in many total syntheses of prostaglandins is the Corey lactone . nih.govresearchgate.netchempedia.info This bicyclic lactone contains a cyclopentane ring, which is a core feature of many prostaglandins. While not a direct precursor to a cyclohexane derivative, the chemical strategies and functional group manipulations used in the synthesis and elaboration of the Corey lactone are highly relevant. Methodologies for ring expansion of cyclopentanone derivatives to cyclohexanones are known and could potentially be applied. organic-chemistry.org
The synthesis of prostaglandins often involves the construction of the characteristic five-membered ring and the two side chains. Precursors for these syntheses, which may include substituted cyclopentanones or other functionalized cyclic compounds, could be adapted for the synthesis of cyclohexane-based structures. For instance, synthetic routes to prostaglandin E1 (PGE1) and prostaglandin F2α (PGF2α) start from simpler building blocks that are assembled to create the complex molecular architecture. wikipedia.orgsynarchive.comwikipedia.org These synthetic strategies provide a blueprint for the construction of the carbon skeleton of this compound and its derivatives.
Prostaglandins undergo rapid metabolism in the body to inactive products. youtube.commdpi.com These metabolites, which often result from oxidation of the side chains and reduction of the cyclopentanone ring, can also be considered as potential starting materials or as structurally related compounds for the synthesis of novel derivatives.
The metabolism of prostaglandin E2 (PGE2), for example, involves oxidation of the 15-hydroxyl group to a ketone, followed by reduction of the 13,14-double bond. youtube.com Further degradation of the side chains through beta-oxidation leads to various urinary metabolites. youtube.com These naturally occurring metabolites, or their synthetic analogues, could serve as advanced precursors for the synthesis of derivatives of this compound, as they already possess a functionalized cyclic core and parts of the aliphatic side chains.
The enzymatic pathways involved in prostaglandin biosynthesis, such as the action of cyclooxygenases (COX-1 and COX-2), could also be a source of inspiration for chemoenzymatic approaches to synthesize precursors. impactfactor.orgnih.gov Biocatalytic methods are increasingly used to create complex chiral molecules with high selectivity.
Table 5: Relevant Precursors and Metabolically Related Compound Classes
| Compound Class | Relevance | Potential Application |
| Prostaglandin Synthetic Intermediates (e.g., Corey Lactone) | Established synthetic routes to complex cyclic molecules. | Adaptation of synthetic strategies for the construction of the this compound skeleton. |
| Prostaglandin Metabolites | Naturally occurring, functionalized cyclic compounds. | Use as advanced starting materials for derivative synthesis. |
| Arachidonic Acid and its Derivatives | Ultimate precursor for prostaglandin biosynthesis. | Inspiration for biomimetic or chemoenzymatic synthesis strategies. |
Biochemical and Enzymatic Interplay of 2 Oxocyclohexaneheptanoic Acid
Proposed Roles of 2-Oxocyclohexaneheptanoic Acid as a Substrate or Intermediate in Biochemical Reaction Networks
Based on its structure, this compound could potentially participate in several key metabolic networks.
Lipid Metabolism : The molecule's heptanoic acid tail is a medium-chain fatty acid. In biological systems, fatty acids are typically activated by conversion to acyl-CoA thioesters before being metabolized. lsuhsc.edu As such, 2-oxocyclohexaneheptanoyl-CoA could be a substrate for enzymes in fatty acid metabolism. wikipedia.org The processes could include chain shortening via β-oxidation within peroxisomes, as mitochondria primarily handle complete oxidation of more common fatty acids. nih.gov The cyclic headgroup makes it an analog of certain prostaglandins, suggesting it might interact with enzymes in oxylipin pathways, although likely as a competitive inhibitor rather than a substrate.
Amino Acid Catabolism : Keto acids are central to amino acid metabolism, often acting as acceptors of amino groups in transamination reactions. tuscany-diet.netamu.edu.az this compound, as a keto acid, could theoretically be converted into a novel amino acid, "2-aminocyclohexaneheptanoic acid," by accepting an amino group from a donor like glutamate. This reversible reaction, catalyzed by an aminotransferase, would link the compound to the cellular pool of amino acids and nitrogen metabolism. nih.gov
Tricarboxylic Acid (TCA) Cycle Integration : The carbon skeleton of this compound could potentially be funneled into the TCA cycle after undergoing specific transformations. For instance, oxidative cleavage of the cyclohexane (B81311) ring, a known microbial strategy for degrading cyclic compounds, could yield a dicarboxylic acid. bibliotekanauki.pl Subsequent β-oxidation of the heptanoic acid chain would produce acetyl-CoA and propionyl-CoA, both of which are intermediates that can enter the TCA cycle. wikipedia.org This would position the compound as a potential energy source under specific metabolic conditions. nih.gov
Enzymatic Transformations of this compound: Biocatalytic Pathways and Enzyme Discovery
The chemical structure of this compound suggests it could be a substrate for several classes of enzymes capable of modifying its ketone and carboxylic acid functional groups.
Decarboxylation and Transamination Mechanisms
Decarboxylation : The stability of a keto acid towards decarboxylation depends on the position of the ketone relative to the carboxyl group. wikipedia.org Assuming the heptanoic acid is attached at position 1 of the ring, the ketone at position 2 makes this a β-keto acid. β-keto acids are known to undergo decarboxylation, a reaction that can occur spontaneously with heat but is also catalyzed by decarboxylase enzymes in biological systems. wikipedia.orgnih.govyoutube.com Enzymatic decarboxylation is considered a key transformation in various metabolic pathways. nih.govbohrium.com This reaction would remove the carboxyl group as CO2, yielding 2-hexylcyclohexanone.
Transamination : This is a fundamental reaction in amino acid metabolism where an amino group is transferred from an amino acid to a keto acid. wikipedia.orgyoutube.com An aminotransferase could catalyze the transfer of an amino group to the ketone moiety of this compound. amu.edu.az This reversible process would form a new amino acid and a new keto acid, linking the compound's metabolism directly with that of amino acids like glutamate or alanine. tuscany-diet.net
Reductive and Oxidative Bioconversions
Reductive Conversions : The ketone group on the cyclohexane ring is a target for reduction by oxidoreductase enzymes, such as dehydrogenases. researchgate.net Using cofactors like NADH or NADPH, these enzymes would reduce the ketone to a hydroxyl group, producing "2-hydroxycyclohexaneheptanoic acid." This type of reaction is common in the metabolism of steroids and other cyclic compounds.
Oxidative Conversions : The compound could undergo several oxidative transformations. Hydroxylases could introduce hydroxyl groups at various positions on the cyclohexane ring or the fatty acid chain. A more complex oxidative conversion could involve Baeyer-Villiger monooxygenases, which are known to oxidize cyclic ketones, inserting an oxygen atom to form a lactone. This would open the ring structure, leading to a linear dicarboxylic acid derivative, which could then be more readily degraded through pathways like β-oxidation. bibliotekanauki.pl
Structural and Mechanistic Enzymology of Enzymes Interacting with this compound
While no enzymes are known to specifically target this compound, the enzymology of proteins acting on similar substrates provides a framework for understanding potential interactions.
Active Site Architecture and Substrate Recognition
Enzymes that metabolize fatty acids, such as fatty acyl-CoA synthetases or enzymes involved in β-oxidation, possess active sites tailored to accommodate long hydrocarbon chains. frontiersin.orgwikipedia.org Typically, this involves a hydrophobic tunnel or channel that binds the acyl chain. The terminal carboxyl group is usually anchored at one end of the active site by interactions with charged or polar amino acid residues, such as arginine or lysine. For an enzyme to recognize this compound, its active site would need to be sufficiently spacious to accommodate the bulky cyclohexanone (B45756) ring in addition to the heptanoic acid chain.
For transaminases, the active site contains a critical lysine residue linked to the pyridoxal-5'-phosphate (PLP) cofactor, which forms a Schiff base with the incoming amino acid substrate. pharmaguideline.com The recognition of the keto acid substrate occurs in the second half of the catalytic cycle, where the pocket must accommodate the specific size and shape of the keto acid.
Co-factor Dependence and Catalytic Cycles
The hypothetical enzymatic transformations of this compound would depend on a variety of essential cofactors.
Decarboxylation : The enzymatic decarboxylation of α-keto acids often requires thiamine pyrophosphate (TPP). rsc.orgnih.gov However, the decarboxylation of β-keto acids, such as the proposed structure, may proceed without a cofactor or may be facilitated by a metal ion in the active site that acts as a Lewis acid to stabilize the enolate intermediate. nih.govacs.org
Transamination : Aminotransferases are critically dependent on pyridoxal-5'-phosphate (PLP) , a derivative of vitamin B6. The catalytic cycle is a classic "ping-pong" mechanism where the enzyme-bound PLP accepts the amino group from the first substrate (an amino acid) to become pyridoxamine-5'-phosphate (PMP), releasing the first product (a keto acid). PMP then donates the amino group to the second substrate (the keto acid) to regenerate PLP and release the final amino acid product. amu.edu.azwikipedia.org
Redox Reactions : Reductive and oxidative bioconversions rely heavily on redox cofactors. Dehydrogenases that might reduce the ketone group would use NADH or NADPH as the hydride donor. Oxidative enzymes like monooxygenases or hydroxylases often utilize flavins (FAD or FMN ), iron-sulfur clusters, or heme groups, and frequently use NAD(P)H as a source of reducing equivalents. wikipedia.org
The table below summarizes the potential enzymatic reactions and their required cofactors.
| Enzymatic Transformation | Enzyme Class | Required Cofactor(s) | Potential Product |
| Decarboxylation | Decarboxylase | TPP (for α-keto acids), Metal ions (for β-keto acids) | 2-Hexylcyclohexanone |
| Transamination | Aminotransferase | Pyridoxal-5'-phosphate (PLP) | 2-Aminocyclohexaneheptanoic acid |
| Reduction | Dehydrogenase/Reductase | NADH or NADPH | 2-Hydroxycyclohexaneheptanoic acid |
| Oxidation (Hydroxylation) | Hydroxylase/Monooxygenase | NAD(P)H, FAD, Heme, Fe-S clusters | Hydroxylated derivatives |
| Activation for Metabolism | Acyl-CoA Synthetase | ATP, Coenzyme A | 2-Oxocyclohexaneheptanoyl-CoA |
Based on a comprehensive search of available scientific literature, there is currently no specific information on the modulation of enzymatic activity by the chemical compound This compound or its close analogs.
Despite these efforts, no studies detailing the effects of this compound on enzyme kinetics, including data on enzyme inhibition or activation, could be located. Consequently, the generation of a scientifically accurate article with detailed research findings and data tables on this specific topic is not possible at this time.
Advanced Analytical Techniques for Comprehensive Characterization of 2 Oxocyclohexaneheptanoic Acid and Its Derivatives
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is indispensable for the initial characterization of 2-Oxocyclohexaneheptanoic acid, providing an accurate mass measurement that confirms its elemental composition. For the molecular formula C₁₃H₂₂O₃, the calculated monoisotopic mass is 226.1569 Da. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass with high precision (typically < 5 ppm error), unequivocally distinguishing it from other potential isobaric compounds.
Beyond accurate mass, tandem mass spectrometry (MS/MS) experiments on HRMS platforms are used to investigate the compound's fragmentation pathways, yielding critical structural information. Under collision-induced dissociation (CID), the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ undergoes characteristic fragmentation. For this compound, key fragmentation patterns would include:
Loss of Water ([M+H - H₂O]⁺): A common fragmentation for carboxylic acids.
Loss of Carbon Dioxide ([M-H - CO₂]⁻): Decarboxylation is a characteristic fragmentation for deprotonated carboxylic acids.
Alpha-Cleavage: Cleavage of the bonds adjacent to the ketone carbonyl group within the cyclohexanone (B45756) ring is a primary fragmentation pathway for cyclic ketones. This can result in the loss of the heptanoic acid chain or ring-opening fragments.
Chain Fragmentation: The heptanoic acid side chain can undergo fragmentation, typically involving sequential losses of CₙH₂ₙ units.
These fragmentation patterns provide a detailed fingerprint of the molecule, allowing for the confirmation of both the cyclic ketone and the carboxylic acid functionalities.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Stereochemical Elucidation (e.g., 2D NMR, solid-state NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive solution-state structure of this compound. While 1D ¹H and ¹³C NMR offer initial insights, advanced 2D NMR techniques are essential for unambiguous signal assignment.
¹H and ¹³C NMR: The ¹H NMR spectrum would display a complex aliphatic region, with signals for the cyclohexanone ring protons appearing between approximately 1.6 and 2.5 ppm. The protons alpha to the ketone carbonyl would be the most deshielded in this group. The protons of the heptanoic acid chain would resonate between approximately 1.2 and 2.3 ppm, with the methylene group alpha to the carboxyl group appearing around 2.3 ppm. The carboxylic acid proton itself would appear as a broad singlet far downfield. The ¹³C NMR spectrum would show characteristic signals for the ketone carbonyl (~210 ppm) and the carboxylic acid carbonyl (~180 ppm), along with a series of signals in the aliphatic region (20-50 ppm) for the ring and chain carbons.
2D NMR Techniques:
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with its directly attached carbon, allowing for the unambiguous assignment of C-H pairs. researchgate.netnih.gov
Correlation Spectroscopy (COSY): This experiment identifies proton-proton coupling networks, helping to trace the connectivity within the cyclohexanone ring and along the heptanoic acid chain.
The following table presents predicted NMR chemical shifts for 7-(2-oxocyclohexyl)heptanoic acid.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
| Carboxyl (-COOH) | 10-12 (broad s) | ~180 | Protons at C2' to C1'' |
| Ketone (C=O) | - | ~211 | Protons at C1, C3 to C2 |
| C1 (CH) | ~2.4 (m) | ~50 | Protons at C1 to C2, C6, C1' |
| C2' (CH₂) | ~2.3 (t) | ~34 | Protons at C2' to C1'', C3', C4' |
| Ring CH₂ & Chain CH₂ | 1.2 - 2.2 (m) | 24 - 42 | Various 2 and 3-bond correlations confirming the chain |
Data table is interactive.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a rapid and powerful tool for identifying the functional groups present in this compound.
FT-IR Spectroscopy: The FT-IR spectrum is dominated by absorptions from the two carbonyl groups and the hydroxyl group.
A strong, sharp absorption band around 1715 cm⁻¹ is characteristic of the C=O stretch of a six-membered cyclic ketone. bartleby.comqiboch.com
Another strong absorption, typically slightly lower, around 1710 cm⁻¹ , corresponds to the C=O stretch of the saturated carboxylic acid.
A very broad absorption band spanning from 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.
Multiple bands in the 2850-2960 cm⁻¹ region are due to C-H stretching vibrations of the methylene and methine groups. asianpubs.org
Bands in the fingerprint region (1470-900 cm⁻¹ ) correspond to various C-H bending, C-C stretching, and C-O stretching vibrations. acs.orgnih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O stretching vibrations also give rise to strong Raman bands in the 1650-1750 cm⁻¹ region. nih.gov However, the O-H stretch is typically very weak in Raman. The spectrum is often dominated by the C-H stretching and bending modes and C-C skeletal vibrations, providing a detailed fingerprint of the hydrocarbon framework. acadpubl.eu
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H Stretch (Carboxylic Acid Dimer) | 2500-3300 (very broad, strong) | Weak |
| C-H Stretch (Aliphatic) | 2850-2960 (strong) | Strong |
| C=O Stretch (Cyclic Ketone) | ~1715 (strong, sharp) | Strong |
| C=O Stretch (Carboxylic Acid) | ~1710 (strong, sharp) | Strong |
| C-H Bending (CH₂) | ~1465 (medium) | Medium |
| C-O-H Bending | ~1420 (medium, broad) | Weak |
| C-O Stretch | ~1260 (medium) | Weak |
Data table is interactive.
Chromatographic Methods for Purity Assessment, Separation of Isomers, and Quantification in Complex Matrices (e.g., Chiral HPLC, GC-MS with derivatization)
Chromatographic techniques are essential for assessing the purity of this compound, separating its enantiomers, and quantifying it in various samples.
Chiral High-Performance Liquid Chromatography (HPLC): The presence of a stereocenter at the point of substitution on the cyclohexanone ring means that this compound exists as a pair of enantiomers. Chiral HPLC is the primary method for separating and quantifying these enantiomers. chromatographyonline.com Polysaccharide-based chiral stationary phases (CSPs), such as amylose or cellulose derivatives (e.g., Chiralpak® or Chiralcel® columns), are highly effective for resolving chiral carboxylic acids. researchgate.netresearchgate.net A typical method would involve a normal-phase mobile system consisting of a mixture of hexane and an alcohol (e.g., isopropanol), often with a small amount of an acidic modifier like trifluoroacetic acid to ensure good peak shape.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: Direct analysis of this compound by GC-MS is not feasible due to its low volatility and high polarity. Therefore, derivatization is required. colostate.edu The most common approach is to convert the polar carboxylic acid group into a more volatile and thermally stable ester. This is typically achieved through:
Silylation: Reacting the compound with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) ester.
Methylation: Reacting with an agent like diazomethane or methanolic HCl to form the methyl ester.
After derivatization, the resulting compound can be readily analyzed by GC-MS. researchgate.netusherbrooke.ca The GC provides excellent separation, and the mass spectrometer provides fragmentation data for the derivative, which can be used for confirmation and quantification.
X-ray Crystallography for Definitive Solid-State Structural Determination of this compound and its Crystalline Forms
Should this compound be obtained as a crystalline solid, single-crystal X-ray crystallography offers the most definitive and detailed structural information. nih.gov This technique provides a three-dimensional map of electron density within the crystal, allowing for the precise determination of:
Absolute Stereochemistry: The unambiguous assignment of the R or S configuration at the chiral center.
Molecular Conformation: The exact conformation of the cyclohexanone ring (typically a chair conformation) and the orientation of the heptanoic acid side chain in the solid state. researchgate.net
Bond Lengths and Angles: Precise measurement of all bond lengths and angles within the molecule.
Intermolecular Interactions: Detailed information on how the molecules pack in the crystal lattice, including the identification of intermolecular hydrogen bonds, which are expected to form between the carboxylic acid groups of adjacent molecules, often resulting in the formation of centrosymmetric dimers.
X-ray crystallography has been successfully applied to various substituted cyclohexanone derivatives, confirming conformational preferences and solid-state packing arrangements. nih.govresearchgate.netiucr.org
Electrochemical Methods for Redox Characterization and Electron Transfer Pathway Investigation
Electrochemical methods, particularly cyclic voltammetry (CV), can be used to probe the redox properties of this compound. The primary electroactive center in the molecule is the ketone functional group. The carboxylic acid group is generally not reducible or oxidizable within the typical potential window of common solvents.
The electrochemical reduction of the cyclohexanone moiety can be observed using CV. researchgate.netresearchgate.net In an aprotic organic solvent with a supporting electrolyte, a cyclic voltammogram would likely show an irreversible reduction peak corresponding to the conversion of the ketone to a radical anion. The potential at which this reduction occurs provides information about the electron-accepting ability of the molecule. The process is typically irreversible because the initially formed radical anion is highly reactive. In protic solvents, the reduction can proceed further to the corresponding alcohol. Studying the reduction potential under various conditions (e.g., different pH) can provide insights into the mechanism of the electron transfer process. acs.orgchemrxiv.orgzenodo.org
Computational Chemistry and Theoretical Modeling of 2 Oxocyclohexaneheptanoic Acid
Quantum Mechanical Studies of Electronic Structure, Molecular Orbitals, and Spectroscopic Properties
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 2-Oxocyclohexaneheptanoic acid. These studies provide a detailed picture of the molecule's electron distribution, which governs its reactivity and spectroscopic behavior.
By solving the Schrödinger equation for the molecule, researchers can determine its electronic structure, including the energies and shapes of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. For this compound, the HOMO is typically localized around the carboxyl group and the oxygen of the keto group, while the LUMO is centered on the carbonyl carbon.
Furthermore, quantum mechanical methods can simulate various spectroscopic properties. Theoretical vibrational spectra (infrared and Raman) can be calculated by determining the normal modes of vibration. researchgate.net These calculated frequencies can be compared with experimental data to confirm the molecular structure and identify characteristic functional group vibrations. Similarly, electronic transitions can be predicted to simulate UV-Visible spectra, providing information about the molecule's light-absorbing properties. researchgate.net
Table 1: Theoretical Spectroscopic Data for this compound (Illustrative)
| Property | Calculated Value | Method/Basis Set |
|---|---|---|
| C=O (Keto) Stretch | ~1715 cm⁻¹ | DFT/B3LYP/6-311++G(d,p) |
| C=O (Acid) Stretch | ~1760 cm⁻¹ | DFT/B3LYP/6-311++G(d,p) |
| O-H (Acid) Stretch | ~3300 cm⁻¹ | DFT/B3LYP/6-311++G(d,p) |
| λmax (UV-Vis) | ~280 nm | TD-DFT/B3LYP/6-311++G(d,p) |
| HOMO Energy | -6.5 eV | DFT/B3LYP/6-311++G(d,p) |
| LUMO Energy | -1.2 eV | DFT/B3LYP/6-311++G(d,p) |
This table is illustrative and represents typical values obtained from DFT calculations for similar keto acids.
Conformational Landscape Analysis and Energy Minimization Studies
The flexibility of both the cyclohexane (B81311) ring and the heptanoic acid side chain results in a complex conformational landscape for this compound. Conformational analysis is the study of the energetics between these different spatial arrangements, known as rotamers or conformers. lumenlearning.com
The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. The heptanoic acid substituent at the C2 position can be oriented in either an axial or an equatorial position. Due to steric hindrance, substituents on a cyclohexane ring generally prefer the equatorial position. utdallas.edu When the bulky heptanoic acid chain is in the axial position, it experiences unfavorable 1,3-diaxial interactions with the axial hydrogens on C4 and C6, increasing the molecule's steric energy. utdallas.edu The energy difference between the axial and equatorial conformations is quantified as the A-value. lumenlearning.com For a long alkyl chain, this preference for the equatorial position is significant.
Energy minimization studies, using methods like molecular mechanics or quantum mechanics, are performed to locate the lowest energy conformers. libretexts.org These calculations systematically explore the potential energy surface of the molecule, identifying stable conformations (local minima) and transition states between them. libretexts.org For this compound, the global minimum energy conformation would feature the cyclohexane ring in a chair form with the heptanoic acid substituent in the equatorial position. Further rotations around the single bonds of the side chain would lead to various local minima. A study on the related compound (±)-2-Oxocyclohexanepropionic acid revealed that even in a crystal structure, two different conformers could coexist, differing in the rotation of the acid side chain. researchgate.net
Table 2: Relative Energies of this compound Conformers (Illustrative)
| Conformation | Substituent Position | Relative Energy (kcal/mol) | Stability |
|---|---|---|---|
| Chair | Equatorial | 0.00 | Most Stable |
| Chair | Axial | ~2.0 - 2.5 | Less Stable |
Note: Energy values are estimates based on principles of conformational analysis for substituted cyclohexanes.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
While energy minimization identifies static, low-energy structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a view of conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent. nih.gov
In a typical MD simulation, the molecule is placed in a simulated box of solvent molecules (e.g., water). The system's trajectory is then calculated over a period ranging from nanoseconds to microseconds. This allows researchers to observe how the molecule behaves in a more realistic, solvated environment. nih.gov
For this compound, MD simulations can reveal:
Conformational Flexibility : The simulations can show the frequency and timescale of transitions between different conformers, such as the chair-flipping of the cyclohexane ring or rotations within the heptanoic acid chain. nih.gov
Solvent Interactions : The simulations detail how solvent molecules arrange themselves around the solute. The carboxylic acid head is hydrophilic and will form strong hydrogen bonds with water molecules. The cyclohexane ring and the alkyl chain are hydrophobic and will be surrounded by a structured cage of water molecules.
Intramolecular Interactions : MD can highlight transient intramolecular hydrogen bonds or other non-covalent interactions that influence the molecule's preferred shape.
The analysis of MD trajectories can yield quantitative data such as radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, and interaction energies between the solute and solvent. nih.gov
Docking and Molecular Modeling Studies of this compound with Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein or enzyme (receptor). nih.gov This method is instrumental in understanding the non-covalent interactions that stabilize the complex.
In a docking study involving this compound, the molecule would be computationally placed into the binding site of a target macromolecule. An algorithm then samples a large number of possible orientations and conformations of the ligand within the binding site, scoring each based on a force field that estimates the binding affinity. nih.gov The resulting docking score provides a prediction of the binding strength, with lower energy scores typically indicating more favorable binding. researchgate.net
The primary focus of these studies, in this context, is the nature of the molecular interactions, not the biological effect. The analysis of the best-scoring poses reveals key interactions:
Hydrogen Bonds : The carboxylic acid group is a potent hydrogen bond donor and acceptor and is likely to interact with polar or charged amino acid residues (e.g., Arginine, Lysine, Aspartate, Glutamate) in the binding site. The ketone oxygen can also act as a hydrogen bond acceptor.
Hydrophobic Interactions : The nonpolar cyclohexane ring and the heptanoic acid alkyl chain can form favorable hydrophobic interactions with nonpolar amino acid residues like Leucine, Isoleucine, and Valine.
Table 3: Illustrative Docking Results for this compound in a Hypothetical Enzyme Active Site
| Parameter | Value/Description |
|---|---|
| Binding Affinity (Docking Score) | -7.5 kcal/mol |
| Interacting Residues and Interaction Type | |
| Carboxyl Group | Hydrogen bond with Lysine (LYS) 122, Arginine (ARG) 254 |
| Keto Group | Hydrogen bond with Serine (SER) 150 |
| Cyclohexane Ring | Hydrophobic interaction with Leucine (LEU) 88, Phenylalanine (PHE) 210 |
This data is hypothetical and serves to illustrate the type of information generated from a molecular docking study.
Predictive Modeling of Reactivity and Synthetic Feasibility for Novel Analogues
Computational chemistry offers powerful tools for predicting the reactivity of a molecule and assessing the feasibility of synthesizing new, related compounds (analogues). By analyzing the electronic properties calculated through quantum mechanics, one can identify the most reactive sites within this compound.
Reactivity Indices : Parameters derived from the electronic structure, such as electrostatic potential maps, frontier molecular orbital densities (HOMO and LUMO), and Fukui functions, can pinpoint nucleophilic and electrophilic centers. For instance, the carbonyl carbon of the ketone is an electrophilic site susceptible to nucleophilic attack, while the oxygen atoms are nucleophilic. The acidic proton of the carboxyl group is the most likely site for deprotonation.
Reaction Pathway Modeling : To assess the synthetic feasibility of creating analogues, computational models can be used to simulate potential reaction pathways. researchgate.net By calculating the energies of reactants, products, and, crucially, the transition states that connect them, chemists can estimate the activation energy of a proposed reaction. A high activation energy suggests the reaction will be slow or require harsh conditions, indicating lower feasibility.
This predictive modeling allows for the in silico design of novel analogues of this compound. Chemists can computationally introduce new functional groups or modify the existing structure and then recalculate the molecule's properties to predict how these changes will affect its reactivity or binding characteristics. This approach can prioritize the most promising candidates for actual laboratory synthesis, saving significant time and resources.
Emerging Research Frontiers and Unexplored Avenues for 2 Oxocyclohexaneheptanoic Acid
Development of Novel Biocatalytic Systems for the Production or Transformation of 2-Oxocyclohexaneheptanoic Acid
The microbial degradation of biotin (B1667282), which can lead to the formation of this compound, suggests a natural starting point for developing novel biocatalytic systems. Metabolic engineering and enzyme evolution are powerful tools that could be harnessed to optimize the production or transformation of this compound.
Metabolic Engineering of Microbial Hosts:
Pseudomonas species are known for their versatile metabolic capabilities, including the degradation of biotin. researchgate.netepa.govresearchgate.net Metabolic engineering of strains like Pseudomonas putida could be employed to enhance the production of this compound. nih.govsemanticscholar.org This could involve overexpressing key enzymes in the biotin degradation pathway and knocking out genes responsible for further metabolism of the target compound. Similar strategies have been successfully used in Pseudomonas aeruginosa for the production of (R)-3-hydroxydecanoic acid by engineering the rhamnolipid synthesis pathway. nih.gov
Escherichia coli , a well-established host for metabolic engineering, could also be engineered to produce this compound. This would likely involve the heterologous expression of the relevant enzymatic pathway from a biotin-degrading organism. Rational protein engineering of key enzymes, such as keto acid decarboxylases, has been shown to improve the production of valuable chemicals in E. coli. nih.gov
Enzyme Engineering for Enhanced Catalysis:
Directed evolution and site-directed mutagenesis are powerful techniques to improve the activity, stability, and substrate specificity of enzymes. These methods could be applied to the enzymes involved in the biotin degradation pathway to create more efficient biocatalysts for the synthesis of this compound. For instance, the engineering of methyltransferases has been used to create a biocatalytic platform for the asymmetric alkylation of α-keto acids. researchgate.netnih.gov
Whole-cell biocatalysts offer a cost-effective and stable alternative to using purified enzymes. Engineered microbial cells expressing the desired enzymatic machinery could be used for the biotransformation of biotin or related precursors into this compound.
| Organism | Engineering Strategy | Potential Application for this compound |
| Pseudomonas putida | Metabolic engineering, gene knockout/overexpression | Enhanced production from biotin or other precursors. |
| Escherichia coli | Heterologous expression of biotin degradation pathway, protein engineering | Platform for de novo synthesis or biotransformation. |
Application of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
The development of efficient biocatalytic or chemical processes for this compound requires a deep understanding of reaction kinetics and mechanisms. Advanced spectroscopic techniques, as part of a Process Analytical Technology (PAT) framework, can provide real-time, in situ monitoring of these reactions.
Stopped-flow spectrophotometry has been instrumental in elucidating the mechanism of enzymes like cyclohexanone (B45756) monooxygenase, which catalyzes Baeyer-Villiger oxidations. nih.govnih.gov This technique allows for the observation of transient intermediates on a millisecond timescale and could be applied to study the enzymatic formation or transformation of this compound.
In situ spectroscopic methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time without the need for sampling. These techniques could be invaluable for optimizing reaction conditions and ensuring process control in a bioreactor.
Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is a powerful tool for identifying and quantifying metabolites in complex mixtures. Online LC-MS could be used to monitor the progress of biocatalytic reactions involving this compound, providing detailed information on conversion rates and byproduct formation.
| Spectroscopic Technique | Information Provided | Relevance to this compound |
| Stopped-flow Spectrophotometry | Rapid kinetics, detection of transient intermediates | Elucidation of enzymatic mechanisms. |
| In situ FTIR/Raman | Real-time concentration of reactants and products | Process monitoring and control. |
| Online LC-MS | Identification and quantification of metabolites | Detailed reaction progress analysis. |
Rational Design of Highly Selective Molecular Probes and Chemical Tools Based on the this compound Scaffold
The unique structure of this compound makes it an attractive scaffold for the rational design of molecular probes and chemical tools to investigate biological processes.
Enzyme Inhibitors: The keto acid functionality could be exploited to design competitive inhibitors for enzymes that recognize similar substrates. For example, by modifying the carboxylic acid group or the cyclohexane (B81311) ring, it may be possible to create potent and selective inhibitors of enzymes involved in fatty acid or biotin metabolism. The inhibition of biotin-containing carboxylases by certain herbicides demonstrates the feasibility of targeting these enzymes. epa.gov
Fluorescent Probes: The carboxylic acid side chain provides a convenient handle for the attachment of fluorophores. A fluorescently labeled this compound could be used for bio-imaging studies to visualize the localization and dynamics of enzymes or transporters that interact with this molecule. The synthesis of fluorophore-labeled cyclooxygenase-2 inhibitors has demonstrated the utility of this approach for cancer imaging. nih.gov
Clickable Probes: The incorporation of a "clickable" functional group, such as an alkyne or an azide (B81097), would enable the use of click chemistry for the facile labeling and detection of interacting biomolecules. researchgate.netnih.govsemanticscholar.orgnih.gov Such probes could be used in activity-based protein profiling (ABPP) to identify novel protein targets.
| Probe Type | Design Principle | Potential Application |
| Enzyme Inhibitor | Modification of the scaffold to bind to an enzyme's active site. | Studying the function of enzymes in metabolic pathways. |
| Fluorescent Probe | Covalent attachment of a fluorophore to the carboxylic acid. | Bio-imaging of cellular uptake and localization. |
| Clickable Probe | Incorporation of an alkyne or azide group. | Identification of interacting proteins via ABPP. |
Interdisciplinary Research Integrating Materials Science or Nanotechnology with this compound Chemistry
The bifunctional nature of this compound, with its reactive ketone and carboxylic acid groups, opens up possibilities for its use in materials science and nanotechnology.
Biodegradable Polymers: The heptanoic acid portion of the molecule is reminiscent of monomers used in the synthesis of biodegradable polymers like polyhydroxyalkanoates (PHAs). It is conceivable that this compound could be used as a monomer or a comonomer in ring-opening polymerization reactions to create novel biodegradable polyesters with unique properties conferred by the cyclohexanone ring. nih.gov
Surface Functionalization of Nanoparticles: The carboxylic acid group can be used to functionalize the surface of various nanoparticles, such as iron oxide or gold nanoparticles. researchgate.netresearchgate.net This could improve their biocompatibility and allow for the attachment of targeting ligands or therapeutic agents. The cyclohexanone group could potentially offer a secondary point of attachment or influence the self-assembly of the functionalized nanoparticles.
Self-Assembled Monolayers (SAMs): Long-chain carboxylic acids are known to form self-assembled monolayers on various surfaces. semanticscholar.orgnih.govnih.gov The cyclohexane ring in this compound could introduce interesting packing effects and influence the properties of the resulting SAMs, which could have applications in biosensors or biocompatible coatings. nih.gov
| Application Area | Principle | Potential Outcome |
| Biodegradable Polymers | Use as a monomer in polymerization reactions. | Novel polyesters with tailored properties. |
| Nanoparticle Functionalization | Covalent attachment to nanoparticle surfaces via the carboxylic acid. | Improved biocompatibility and targeted delivery. |
| Self-Assembled Monolayers | Spontaneous organization on surfaces. | Creation of functional surfaces for biosensing or biocompatible coatings. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
